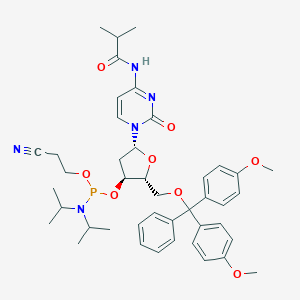

IBU-DC Phosphoramidite

Description

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZRTLKYXTXDQF-PBRWWWDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H54N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551890 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-84-4 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isobutyryl Group in dC Phosphoramidite: A Technical Guide to a Labile Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity nucleic acid sequences. While benzoyl (Bz) and acetyl (Ac) are the conventional choices for protecting the exocyclic amino group of deoxycytidine (dC), the use of the isobutyryl (iBu) group presents a nuanced alternative. This technical guide provides an in-depth analysis of the role and advantages of the isobutyryl protecting group in dC phosphoramidite (B1245037), focusing on its chemical properties, impact on synthesis protocols, and its utility in the production of sensitive oligonucleotides.

The Essential Role of Exocyclic Amine Protection

During phosphoramidite-based oligonucleotide synthesis, the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC) are nucleophilic.[1] To prevent undesirable side reactions during the sequential addition of nucleotide monomers, these amino groups must be rendered chemically inert. This is achieved by "protecting" them with acyl groups.[2][3] An ideal protecting group must be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the final oligonucleotide product.[4]

The isobutyryl group, a simple branched-chain acyl group, serves this protective function. When attached to the N4 position of the cytosine base, it effectively shields the amino group from reacting with the activated phosphoramidite monomers during the coupling step and with reagents used in the capping and oxidation steps of the synthesis cycle.

The Key Advantage: Lability for Milder Deprotection

The primary rationale for employing an isobutyryl group on dC phosphoramidite is its increased lability compared to the more traditional benzoyl group under basic conditions.[5] Standard deprotection protocols often involve prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521) to remove resilient protecting groups like the isobutyryl on dG, which is known to be the most resistant to hydrolysis.[2] However, such harsh conditions can be detrimental to oligonucleotides containing sensitive modifications, such as certain dyes, linkers, or modified bases.

The use of more labile protecting groups, including isobutyryl on dC, allows for significantly milder and faster deprotection protocols.[5] A seminal 1987 study by Schulhof, Molko, and Teoule demonstrated that dC protected with an isobutyryl group could be completely deprotected in less than four hours at room temperature using 29% ammonia (B1221849).[1][5] This facilitates the synthesis of modified oligonucleotides that would otherwise be degraded by standard deprotection methods.

Quantitative Deprotection Data

Precise deprotection kinetics for N4-isobutyryl-dC are not extensively documented in recent literature. However, comparative studies of related protecting groups provide valuable insights into its relative lability. The following table summarizes the deprotection half-life (t½) of commonly used protecting groups for dG and dC under various basic conditions. The data for N2-isobutyryl-dG serves as a reasonable proxy for the behavior of N4-isobutyryl-dC, given the similar chemical environment of the exocyclic amino groups.

| Nucleoside | Protecting Group | Deprotection Conditions | Half-life (t½) in minutes |

| dG | Isobutyryl (iBu) | 2.0 M NH₃ in EtOH | 1080 |

| dG | Isobutyryl (iBu) | 40% aq. MeNH₂ | 13 |

| dC | Benzoyl (Bz) | 2.0 M NH₃ in EtOH | 1440 |

| dC | Benzoyl (Bz) | 40% aq. MeNH₂ | 23 |

| dC | Acetyl (Ac) | 2.0 M NH₃ in EtOH | >1440 |

| dC | Acetyl (Ac) | 40% aq. MeNH₂ | 3 |

Disclaimer: Data for Isobutyryl (iBu) is for the dG nucleoside, serving as an analogue for dC. Data is sourced from a 2014 study by Escobar, R. et al., published in Bioorganic & Medicinal Chemistry Letters.

As the data illustrates, aqueous methylamine (B109427) (MeNH₂) is significantly more effective at cleaving acyl protecting groups than ethanolic ammonia. The isobutyryl group on dG is cleaved much more rapidly than the benzoyl group on dC under these conditions, supporting its classification as a more labile protecting group suitable for milder deprotection strategies.

Experimental Protocols and Workflows

The integration of N4-isobutyryl-dC phosphoramidite into a standard solid-phase oligonucleotide synthesis workflow requires no modification to the primary synthesis cycle. The key difference lies in the final deprotection step.

Standard Solid-Phase Synthesis Cycle

The synthesis proceeds via a repeated four-step cycle for each nucleotide addition.

Methodology for the Synthesis Cycle:

-

Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to remove the acid-labile 5'-dimethoxytrityl (DMT) group, exposing the 5'-hydroxyl group for the next coupling reaction.[6]

-

Coupling: The N4-isobutyryl-dC phosphoramidite monomer is activated with an activator, such as 1H-tetrazole or a derivative, and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[7]

-

Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is typically achieved with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[2]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection and Cleavage Workflow

This final stage is where the lability of the isobutyryl group is advantageous.

Methodology for Mild Deprotection:

-

Cleavage and Deprotection: The solid support containing the fully protected oligonucleotide is treated with a basic solution. For oligonucleotides synthesized with labile protecting groups like N4-isobutyryl-dC, this can be performed under milder conditions:

-

Condition A (Mild): Concentrated ammonium hydroxide (29%) for 2-4 hours at room temperature.[5]

-

Condition B (Fast): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) for 10-15 minutes at 65°C.[4] This single treatment typically achieves three things simultaneously:

-

Cleavage of the ester linkage, releasing the oligonucleotide from the solid support.

-

Removal of the β-cyanoethyl protecting groups from the phosphate backbone via β-elimination.

-

Removal of the N-acyl protecting groups (including isobutyryl) from the nucleobases.

-

-

Purification: The resulting crude oligonucleotide solution is purified to remove truncated sequences and other chemical impurities. Common methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[4]

Conclusion

The use of an isobutyryl protecting group for dC phosphoramidite offers a strategic advantage for the synthesis of delicate, modified oligonucleotides. Its enhanced lability compared to the standard benzoyl group allows for significantly milder and faster final deprotection, thereby preserving the integrity of sensitive functional groups. While not as commonly employed as benzoyl or acetyl for dC, the N4-isobutyryl-dC monomer is a valuable tool for researchers and drug developers working at the frontier of nucleic acid chemistry, enabling the production of complex and labile biomolecules with greater fidelity and yield.

References

- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to IBU-DC Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N⁴-isobutyryl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as IBU-DC Phosphoramidite (B1245037). This document details its chemical structure, physicochemical properties, and its critical role as a monomeric building block in the automated solid-phase synthesis of oligonucleotides. Detailed experimental protocols for its use and the subsequent purification of the synthesized oligonucleotides are provided, along with an example of a biologically relevant oligonucleotide synthesized using this reagent and its associated signaling pathway.

Chemical Structure and Properties

IBU-DC Phosphoramidite is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. The modifications are strategically placed to protect reactive functional groups during the stepwise assembly of an oligonucleotide chain and to enable the efficient formation of phosphodiester bonds.

The key structural features are:

-

5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function of the deoxyribose sugar. This group is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

-

N⁴-Isobutyryl (iBu) group: A base-labile protecting group on the exocyclic amine of the cytosine base. This prevents unwanted side reactions during oligonucleotide synthesis.

-

3'-O-Phosphoramidite group: A reactive phosphorus(III) moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl groups are essential for the stability and reactivity of the phosphoramidite.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₃H₅₄N₅O₈P | [] |

| Molecular Weight | 799.90 g/mol | [] |

| CAS Number | 110522-84-4 | [] |

| Appearance | White or almost white crystalline powder | [] |

| Purity | ≥98% (by HPLC) | [] |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. | [] |

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used chemistry for producing synthetic DNA and RNA.[2][3] The synthesis is a cyclical process, with each cycle consisting of four main steps, resulting in the addition of one nucleotide to the growing chain.

The Oligonucleotide Synthesis Cycle

The workflow for incorporating this compound into an oligonucleotide chain is as follows:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its use in oligonucleotide synthesis, and the subsequent purification of the product.

Synthesis of this compound

Step 1: 5'-O-DMT Protection

-

Dissolve N⁴-isobutyryl-2'-deoxycytidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol (B129727) and concentrate the mixture under reduced pressure.

-

Purify the resulting 5'-O-DMT-N⁴-isobutyryl-2'-deoxycytidine by silica (B1680970) gel column chromatography.

Step 2: 3'-O-Phosphitylation

-

Dissolve the 5'-O-DMT-N⁴-isobutyryl-2'-deoxycytidine in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Automated Oligonucleotide Synthesis

The following is a generalized protocol for a standard 1 µmol scale synthesis on an automated DNA/RNA synthesizer.

Reagents:

-

This compound: 0.1 M solution in anhydrous acetonitrile.

-

Other DNA Phosphoramidites (A, G, T): 0.1 M solutions in anhydrous acetonitrile.

-

Activator: 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.

-

Deblocking Solution: 3% trichloroacetic acid (TCA) in dichloromethane.

-

Capping Reagents:

-

Cap A: Acetic anhydride/pyridine/THF.

-

Cap B: 16% N-methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.

-

Washing Solvent: Anhydrous acetonitrile.

Protocol:

-

Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group. This is followed by washing with acetonitrile.

-

Coupling: The this compound solution is mixed with the activator and delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution.

-

The cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Transfer the solid support to a screw-cap vial.

-

Add a solution of concentrated ammonium (B1175870) hydroxide.

-

Heat the sealed vial at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the isobutyryl group from the cytosine bases.

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a centrifugal evaporator.

HPLC Purification

The crude deprotected oligonucleotide is purified by high-performance liquid chromatography (HPLC).

-

Method: Anion-exchange or reverse-phase HPLC.

-

Column: A suitable column for oligonucleotide purification (e.g., a DNAPac column for anion-exchange or a C18 column for reverse-phase).

-

Mobile Phase: A gradient of two buffers is typically used. For example, in anion-exchange HPLC:

-

Buffer A: Tris-HCl buffer.

-

Buffer B: Tris-HCl buffer with high salt concentration (e.g., 1 M NaCl).

-

-

Detection: UV absorbance at 260 nm.

-

Procedure:

-

Dissolve the dried oligonucleotide in the starting mobile phase buffer.

-

Inject the sample onto the HPLC column.

-

Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration.

-

Collect the fractions corresponding to the main peak (the full-length product).

-

Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

-

Application Example: Antisense Oligonucleotide Targeting Bcl-2

Oligonucleotides synthesized using this compound and other standard phosphoramidites have numerous applications in research and therapeutics. A prominent example is the development of antisense oligonucleotides (ASOs) that can modulate gene expression.

Target: B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[5][6]

Antisense Strategy: An ASO is a short, single-stranded DNA molecule designed to be complementary to a specific sequence of the Bcl-2 messenger RNA (mRNA). Upon binding to the target mRNA, the ASO can induce its degradation through the action of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid.[7] This leads to a decrease in the amount of Bcl-2 protein produced, thereby sensitizing the cancer cells to apoptosis.

Bcl-2 Signaling Pathway in Apoptosis

The following diagram illustrates the intrinsic pathway of apoptosis and the role of Bcl-2, as well as the mechanism of action of a Bcl-2 targeting ASO.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of DNA oligonucleotides. Its robust protecting group strategy and high reactivity in the coupling step of solid-phase synthesis enable the routine production of high-quality, custom-sequenced DNA molecules. These synthetic oligonucleotides, as exemplified by the Bcl-2 targeting ASO, are powerful tools in biomedical research and hold significant promise as a class of therapeutic agents for a wide range of diseases. A thorough understanding of the chemical properties of this compound and the intricacies of oligonucleotide synthesis and purification is essential for the successful development of these next-generation drugs.

References

- 2. shigematsu-bio.com [shigematsu-bio.com]

- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations of antisense oligonucleotides targeted against bcl-2 RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advantage of IBU-DC Phosphoramidite in Modern Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic nucleic acids, the strategic selection of phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity oligonucleotides, particularly for therapeutic and diagnostic applications. Among the suite of available protected nucleosides, N4-isobutyryl-2'-deoxycytidine (IBU-DC) phosphoramidite has emerged as a critical component for syntheses requiring mild deprotection conditions. This technical guide provides an in-depth analysis of the advantages of IBU-DC phosphoramidite, detailed experimental protocols, and a comparative overview of its performance characteristics.

Core Advantages of this compound

The primary advantage of employing this compound lies in the lability of the isobutyryl (iBu) protecting group under milder basic conditions compared to the standard benzoyl (Bz) group. This feature is particularly crucial when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes, quenchers, or other functional ligands that are susceptible to degradation under harsh deprotection conditions.

The use of IBU-DC allows for:

-

Preservation of Sensitive Moieties: Many fluorescent labels and other modifications are degraded by the prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures required to remove more robust protecting groups. The milder conditions sufficient for iBu group removal help maintain the integrity and functionality of these sensitive molecules.

-

Reduced Formation of Byproducts: Harsher deprotection can lead to the formation of unwanted side products, complicating the purification of the final oligonucleotide. The gentle deprotection protocols compatible with IBU-DC minimize these side reactions, leading to a cleaner crude product.

-

Compatibility with Rapid Deprotection Protocols: IBU-DC is compatible with "UltraMILD" and "UltraFAST" deprotection strategies, which significantly shorten the time required for post-synthesis workup. This is advantageous for high-throughput oligonucleotide synthesis.

Data Presentation: A Comparative Overview of dC Protecting Groups

While direct, side-by-side quantitative comparisons of coupling efficiency are not extensively published in peer-reviewed literature and often vary between synthesizer platforms and reagent batches, the following tables summarize the key characteristics and deprotection conditions for commonly used dC phosphoramidites. Coupling efficiencies for all standard phosphoramidites, including IBU-DC, are generally expected to be greater than 98%, and often exceed 99% with optimized synthesis cycles.[1]

Table 1: Comparison of dC Phosphoramidite Protecting Groups

| Protecting Group | Chemical Name | Key Advantage | Primary Application |

| IBU | Isobutyryl | Mild deprotection | Oligonucleotides with sensitive labels/modifications |

| Ac | Acetyl | Rapid deprotection with AMA | UltraFAST synthesis protocols |

| Bz | Benzoyl | High stability | Standard, unmodified oligonucleotides |

Table 2: Deprotection Conditions for Common dC Protecting Groups

| Protecting Group | Reagent | Temperature | Duration |

| IBU-dC | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours |

| Concentrated Ammonium Hydroxide | 60°C | 30-60 minutes | |

| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours (with other UltraMILD amidites)[2] | |

| Ac-dC | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 5-10 minutes[2][3] |

| Bz-dC | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours |

Experimental Protocols

The following protocols outline the standard automated solid-phase DNA synthesis cycle using phosphoramidite chemistry and the specific deprotection steps relevant to IBU-DC.

I. Automated Solid-Phase Oligonucleotide Synthesis Cycle

This cycle is repeated for each nucleotide addition.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. The resulting orange-colored DMT cation can be monitored to quantify coupling efficiency from the previous cycle. The support is then washed with anhydrous acetonitrile.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of the desired phosphoramidite (e.g., this compound) in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

-

Capping:

-

Reagents:

-

Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutations (n-1 sequences).

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

-

II. Post-Synthesis Cleavage and Deprotection for Oligonucleotides Containing IBU-DC

A. Mild Deprotection Protocol:

This protocol is recommended for oligonucleotides containing base-sensitive modifications.

-

Cleavage from Support and Phosphate Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide.

-

Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.

-

-

Base Deprotection:

-

Procedure: The supernatant containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for 8 hours or left at room temperature for 16 hours to ensure complete removal of the isobutyryl groups.

-

B. Rapid Deprotection Protocol:

This protocol offers a faster turnaround time.

-

Cleavage and Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide.

-

Procedure: The solid support is treated with concentrated ammonium hydroxide in a sealed vial and heated at 60°C for 30-60 minutes. This single step achieves cleavage, phosphate deprotection, and base deprotection.

-

C. UltraMILD Deprotection Protocol (for highly sensitive modifications):

This protocol is used in conjunction with other UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).

-

Cleavage and Deprotection:

-

Reagent: 0.05 M Potassium Carbonate in anhydrous Methanol.

-

Procedure: The solid support is treated with the potassium carbonate solution at room temperature for 4 hours. This achieves cleavage and deprotection of all UltraMILD protecting groups, including the isobutyryl group of dC.

-

Mandatory Visualizations

Chemical Structure of this compound

References

The Role and Mechanism of IBU-DC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method stands as the gold standard for this process, prized for its efficiency and amenability to automation. A key aspect of this methodology is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during the synthesis cycle. This guide provides an in-depth technical overview of the use of N4-isobutyryl-2'-deoxycytidine (IBU-DC) phosphoramidite in solid-phase oligonucleotide synthesis, detailing its mechanism of action, relevant experimental protocols, and data pertinent to its performance.

The Phosphoramidite Synthesis Cycle: A Four-Step Process

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide monomers to a growing chain attached to a solid support. This process is carried out in the 3' to 5' direction and consists of four primary steps for each addition: deblocking, coupling, capping, and oxidation.

Deblocking (Detritylation)

The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The vibrant orange color of the resulting DMT cation provides a convenient method for real-time monitoring of the synthesis efficiency.

Coupling

This is the core step where the IBU-DC phosphoramidite is introduced. The phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, most commonly tetrazole or a derivative such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The free 5'-hydroxyl group of the support-bound nucleotide then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite (B83602) triester linkage. The isobutyryl (iBu) group on the exocyclic amine of the cytosine base remains intact during this process, preventing the amine from participating in unwanted side reactions.

Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chains may remain unreacted. To prevent these unreacted chains from participating in subsequent coupling steps, which would result in deletion mutations, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert.

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. The oxidation step completes the addition of one nucleotide, and the cycle can then be repeated for the addition of the next phosphoramidite in the desired sequence.

Mechanism of Action of this compound

The isobutyryl group on the N4 position of deoxycytidine serves as a crucial protecting group, preventing the exocyclic amine from interfering with the phosphoramidite chemistry. The mechanism of the coupling step involving this compound is illustrated below.

Caption: Mechanism of this compound activation and coupling.

Data on this compound Performance

While direct, head-to-head comparative studies on the coupling efficiency of different dC phosphoramidites are not extensively available in peer-reviewed literature, the isobutyryl protecting group is considered a standard and reliable choice.

Table 1: Qualitative Comparison of Common dC Protecting Groups

| Protecting Group | Relative Deprotection Rate | Potential Side Reactions | Common Deprotection Conditions |

| Isobutyryl (iBu) | Moderate | Minimal under standard conditions. | Ammonium (B1175870) hydroxide (B78521) (conc.), AMA (Ammonium hydroxide/Methylamine) |

| Benzoyl (Bz) | Slow | Transamination with methylamine (B109427) if used in deprotection. | Ammonium hydroxide (conc.), elevated temperatures often required. |

| Acetyl (Ac) | Fast | Generally low risk of side reactions. | Milder conditions (e.g., potassium carbonate in methanol), compatible with AMA. |

Table 2: Deprotection of Isobutyryl Group from Deoxycytidine

| Deprotection Reagent | Temperature | Time for Complete Deprotection | Notes |

| Concentrated Ammonium Hydroxide | Room Temperature | ~4 hours[1] | A relatively mild and common deprotection condition. |

| Concentrated Ammonium Hydroxide | 55 °C | < 1 hour | Elevated temperature significantly accelerates deprotection. |

| AMA (1:1 aq. NH4OH/aq. CH3NH2) | 65 °C | ~10 minutes | A fast deprotection method, but caution is advised with other protecting groups (e.g., Bz). |

Note: Deprotection times can be influenced by the length and sequence of the oligonucleotide, as well as the solid support used.

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using this compound. This protocol is intended as a guide and may require optimization based on the specific synthesizer and reagents used.

Materials and Reagents:

-

This compound solution (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile or 0.25 M DCI in anhydrous acetonitrile)

-

Deblocking solution (3% TCA or DCA in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile (for washing)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

Experimental Workflow:

Caption: A single cycle in solid-phase oligonucleotide synthesis.

Detailed Protocol Steps:

-

Deblocking: Flow the deblocking solution through the synthesis column for 2-3 minutes to remove the DMT group.

-

Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for the recommended coupling time (typically 30-120 seconds for standard phosphoramidites).

-

Washing: Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: Deliver the capping solutions to the column and allow the capping reaction to proceed for 1-2 minutes.

-

Washing: Wash the column with anhydrous acetonitrile.

-

Oxidation: Flow the oxidizing solution through the column for approximately 30 seconds.

-

Washing: Wash the column with anhydrous acetonitrile to remove excess iodine and other reagents.

This completes one cycle. For the synthesis of the full-length oligonucleotide, these steps are repeated until all the desired nucleotides have been added.

Post-Synthesis Cleavage and Deprotection

After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the bases and the phosphate backbone) are removed.

-

Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This one-step procedure cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the isobutyryl group from cytosine. As indicated in Table 2, the conditions for this step can be varied to accommodate other sensitive modifications on the oligonucleotide.

-

Purification: The crude oligonucleotide solution is then typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.

Conclusion

This compound is a widely used and reliable reagent for the incorporation of deoxycytidine in automated oligonucleotide synthesis. The isobutyryl protecting group provides robust protection during the synthesis cycle while being readily removable under standard deprotection conditions. Understanding the mechanism of action and the key parameters of the synthesis and deprotection steps is crucial for researchers and developers to achieve high-quality, high-yield synthesis of custom oligonucleotides for a multitude of applications in research, diagnostics, and therapeutics.

References

Stability and Storage of IBU-DC Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for IBU-DC Phosphoramidite (B1245037) (5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). Understanding these parameters is critical for ensuring the quality, reactivity, and successful incorporation of this building block in oligonucleotide synthesis, thereby impacting the purity and yield of the final therapeutic or research-grade oligonucleotides.

Overview of IBU-DC Phosphoramidite Stability

This compound, like other phosphoramidites, is a moisture- and air-sensitive reagent.[1][2] Its stability is paramount for efficient oligonucleotide synthesis. Degradation can lead to lower coupling efficiencies, the introduction of impurities, and ultimately, failure to produce the desired oligonucleotide sequence. The primary degradation pathways for phosphoramidites involve hydrolysis and oxidation of the trivalent phosphorus center.[3]

Key Factors Influencing Stability:

-

Moisture: Water is a key contributor to the degradation of phosphoramidites, leading to the formation of the corresponding H-phosphonate, which is unreactive in the standard coupling reaction.[2][4][5][6]

-

Air (Oxygen): Exposure to oxygen can lead to the oxidation of the phosphoramidite to the corresponding phosphate (B84403) triester, which is also inactive in the coupling step.[3]

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

pH: Phosphoramidites are highly sensitive to acidic conditions, which can cause rapid detritylation and other side reactions.[4]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. Both solid and in-solution storage recommendations must be strictly followed.

Solid-State Storage

For long-term storage, this compound should be stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen).[3]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[3][7] or 2-8°C | Minimizes degradation kinetics. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation.[3] |

| Container | Tightly sealed, opaque vial | Protects from moisture and light. |

| Handling | Allow vial to warm to room temperature before opening | Prevents condensation of atmospheric moisture onto the cold powder. |

In-Solution Storage

Once dissolved in an anhydrous solvent, typically acetonitrile (B52724) for use on an oligonucleotide synthesizer, the stability of this compound decreases significantly.[3][5]

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous acetonitrile (<30 ppm water)[8] | Minimizes hydrolysis. |

| Drying Agent | Use of molecular sieves (3Å) in the solvent reservoir[8] | Scavenges residual moisture. |

| Temperature | Room temperature (on synthesizer) | Practical for automated synthesis, but stability is limited. |

| Duration | Use within a few days to a week | Degradation is time-dependent. Monitor coupling efficiency. |

Experimental Protocols for Stability Assessment

The stability and purity of this compound can be assessed using several analytical techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method to determine the purity of phosphoramidites and to detect degradation products.[9][10]

Methodology:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the phosphoramidite and its impurities.

-

Flow Rate: 1 mL/min.[11]

-

Detection: UV absorbance at 254 nm or 260 nm.

-

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in anhydrous acetonitrile.[11]

Due to the presence of a chiral phosphorus center, the HPLC chromatogram of a pure phosphoramidite will typically show two closely eluting peaks representing the two diastereomers.[10][11]

Structural Integrity and Purity by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for directly assessing the integrity of the phosphoramidite moiety and quantifying impurities containing phosphorus.[11][12]

Methodology:

-

Spectrometer: A high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with a small amount of triethylamine (B128534) to prevent degradation.

-

Pulse Program: A proton-decoupled pulse sequence is typically used.[11]

-

Chemical Shift Range: The characteristic chemical shift for the trivalent phosphorus in phosphoramidites is in the range of 140-155 ppm.[12] Oxidized pentavalent phosphorus species (P(V) impurities) appear in the range of -25 to 99 ppm.[11]

-

Sample Preparation: Prepare a concentrated solution of this compound in the chosen deuterated solvent.

Identification of Degradation Products by Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify the molecular weights of the parent phosphoramidite and any degradation products.[11][13][14]

Methodology:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[11]

-

Mass Analyzer: A high-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF) is preferred for accurate mass measurements.[11]

-

Sample Preparation: Samples can be prepared similarly to HPLC analysis, typically at a concentration of around 0.1 mg/mL in acetonitrile.[11]

Visualization of Key Processes

General Phosphoramidite Degradation Pathway

Caption: Primary degradation pathways for phosphoramidites.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical parameter that directly influences the success of oligonucleotide synthesis. By adhering to the recommended storage and handling conditions, and by employing rigorous analytical methods to monitor its purity and integrity, researchers and drug development professionals can ensure the reliable performance of this essential building block. Proactive stability testing is a key component of quality control in the synthesis of high-quality oligonucleotides for both research and therapeutic applications.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. glenresearch.com [glenresearch.com]

- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 110522-84-4 | BroadPharm [broadpharm.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. This compound - CD BioGlyco [bioglyco.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. usp.org [usp.org]

- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to IBU-dC Phosphoramidite Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of IBU-dC (N4-isobutyryl-2'-deoxycytidine) phosphoramidite (B1245037) in various organic solvents. Understanding the solubility of this critical reagent is paramount for its effective handling, storage, and application in automated oligonucleotide synthesis. This document outlines known solubility parameters, presents detailed experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts in Phosphoramidite Solubility

The dissolution of a phosphoramidite is a critical first step in oligonucleotide synthesis, directly impacting coupling efficiency and the overall yield and purity of the final product. Several factors influence the solubility of phosphoramidites, including the choice of solvent, the presence of moisture, and the inherent chemical properties of the phosphoramidite itself. Anhydrous conditions are crucial, as water can lead to hydrolysis of the phosphoramidite, reducing its reactivity and leading to the formation of impurities.[1]

IBU-dC Phosphoramidite Solubility Data

While exhaustive quantitative solubility data (i.e., saturation points) for this compound across a wide range of organic solvents is not extensively published, practical solubility for its primary application in oligonucleotide synthesis is well-established. The following table summarizes the known operational concentrations and qualitative solubility of this compound.

| Solvent | Molecular Formula | Known Solubility / Operational Concentration | Remarks |

| Anhydrous Acetonitrile (B52724) | CH₃CN | 0.05 M to 0.1 M (approx. 40 mg/mL to 80 mg/mL) | This is the standard solvent and concentration range for use in automated DNA synthesizers.[1] this compound is readily soluble at these concentrations. |

| Anhydrous Dichloromethane | CH₂Cl₂ | Soluble | Often used for more lipophilic phosphoramidites, and it is a suitable solvent for this compound.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10 mM (approx. 8 mg/mL) | A known solvent for this compound, though not typically used in synthesis.[2] |

Note: The molecular weight of this compound (C₄₃H₅₄N₅O₈P) is approximately 799.89 g/mol .[3]

Experimental Protocols

The following sections provide detailed methodologies for preparing solutions of this compound and for experimentally determining its solubility in a given organic solvent.

Protocol for Preparation of this compound Solution for Oligonucleotide Synthesis

This protocol describes the standard procedure for preparing a solution of this compound for use in an automated DNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (<30 ppm water)

-

Appropriate synthesizer-compatible vial with a septum cap

-

Argon or other inert gas source

-

Syringes and needles

-

Molecular sieves (3Å), activated

Procedure:

-

Preparation of Anhydrous Acetonitrile: Ensure the acetonitrile has a water content of less than 30 ppm. If necessary, dry the solvent by passing it through a column of activated molecular sieves or by storing it over activated molecular sieves for at least 24 hours in a sealed container under an inert atmosphere.[1]

-

Weighing the Phosphoramidite: In a controlled environment with low humidity, accurately weigh the required amount of this compound directly into the synthesizer vial.

-

Solvent Addition: Under a stream of inert gas (e.g., argon), add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

-

Dissolution: Seal the vial with the septum cap and gently swirl or vortex until the phosphoramidite is completely dissolved.

-

Drying (Optional but Recommended): To ensure the removal of any residual moisture, a small amount of activated molecular sieves can be added to the bottom of the vial containing the dissolved phosphoramidite. Allow the solution to stand for several hours before use.[1]

-

Storage: Store the prepared solution under an inert atmosphere at the temperature recommended by the synthesizer manufacturer, typically in the instrument's reagent carousel.

General Experimental Protocol for Determination of this compound Solubility

This protocol outlines a general method to determine the saturation solubility of this compound in a specific organic solvent.

Principle:

A saturated solution of this compound is prepared in the test solvent. The concentration of the dissolved phosphoramidite in a filtered aliquot of the supernatant is then determined using High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Materials:

-

This compound

-

Test organic solvent (anhydrous)

-

Small glass vials with screw caps

-

Vortex mixer and/or shaker

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

³¹P NMR spectrometer

-

Reference standard of this compound of known purity

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume of the anhydrous test solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or vortex mixer can be used.

-

-

Separation of Solid and Liquid Phases:

-

Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved particles.

-

-

Quantification of Dissolved Phosphoramidite:

-

Using HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

-

Analyze the calibration standards and the filtered sample by reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).[4]

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Using ³¹P NMR:

-

Prepare a sample for NMR analysis by adding a known amount of an internal standard to the filtered supernatant.

-

Acquire the ³¹P NMR spectrum of the sample. The phosphoramidite will typically show a characteristic signal between 140 ppm and 155 ppm.[5]

-

Integrate the peak corresponding to the this compound and the peak of the internal standard.

-

Calculate the concentration of the this compound based on the known concentration of the internal standard and the relative peak integrals.

-

-

-

Calculation of Solubility:

-

Express the solubility as mg/mL, g/L, or molarity (mol/L).

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility and use of this compound.

Caption: Experimental workflow for determining phosphoramidite solubility.

Caption: Factors influencing this compound solubility.

References

An In-Depth Technical Guide to IBU-DC Phosphoramidite for Therapeutic Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of therapeutic oligonucleotides demands the highest standards of precision, purity, and consistency. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting groups for the nucleobases, is a critical factor in achieving the desired quality and yield of the final active pharmaceutical ingredient (API). Among the commercially available phosphoramidites for 2'-deoxycytidine (B1670253) (dC), 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-CE phosphoramidite (IBU-DC phosphoramidite) represents a cornerstone in solid-phase oligonucleotide synthesis. This technical guide provides a comprehensive overview of the key features of this compound, with a focus on its application in the synthesis of therapeutic oligonucleotides. We will delve into its chemical properties, comparative performance data, detailed experimental protocols, and the strategic advantages it offers in the context of drug development and manufacturing.

Core Features of this compound

This compound is a chemically modified nucleoside used as a fundamental building block in the automated solid-phase synthesis of DNA and oligonucleotides[1]. The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of deoxycytidine, preventing unwanted side reactions during the sequential addition of nucleotides to the growing oligonucleotide chain[1]. The selection of the iBu group strikes a balance between stability during the synthesis cycles and efficient removal during the final deprotection step.

For therapeutic applications, this compound is often available in a high-purity "TheraPure" grade. This signifies that it has undergone additional quality control testing to ensure that impurities and residual solvents are controlled to stringent levels, which is crucial for oligonucleotide therapeutics[2].

Data Presentation

The following tables summarize the key quantitative data for this compound and its comparison with other commonly used dC phosphoramidites.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonym | 5'-O-DMT-N4-Isobutyryl-2'-Deoxycytidine-3'-CE Phosphoramidite | [3] |

| CAS Number | 110522-84-4 | [3] |

| Molecular Formula | C₄₃H₅₄N₅O₈P | [3] |

| Molecular Weight | 799.91 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity (HPLC) | ≥98% | [3] |

Table 2: Comparative Analysis of dC Protecting Groups - Side Reactions

A critical aspect of oligonucleotide synthesis is minimizing side reactions that can lead to impurities in the final product. One such side reaction is the transamination of the exocyclic amine of deoxycytidine during deprotection with certain amine-based reagents. The choice of protecting group significantly influences the extent of this side reaction.

| dC Protecting Group | Deprotection Reagent | Level of Transamination | Reference |

| Benzoyl (Bz) | Ethylene (B1197577) Diamine | ~16% | [3] |

| Isobutyryl (iBu) | Ethylene Diamine | ~4% | [3] |

| Acetyl (Ac) | Ethylene Diamine | Undetectable | [3] |

Note: While Acetyl-dC shows no transamination with ethylene diamine, the isobutyryl group offers a significant reduction in this side reaction compared to the traditional benzoyl group, making it a robust choice for various deprotection strategies.

Experimental Protocols

The following is a detailed methodology for a standard solid-phase oligonucleotide synthesis cycle using this compound on an automated synthesizer.

Materials and Reagents:

-

This compound and other required phosphoramidites (e.g., Bz-dA, iBu-dG, dT) dissolved in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator Solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF).

-

Capping Solution B: 1-Methylimidazole (NMI) in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (28-30%) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).

-

Anhydrous acetonitrile for washing steps.

Synthesis Cycle Protocol:

The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

-

Step 1: Deblocking (Detritylation)

-

The 5'-O-Dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treating the column with the deblocking solution.

-

The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be quantified to monitor coupling efficiency.

-

-

Step 2: Coupling

-

The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the support-bound nucleoside.

-

This reaction forms a phosphite (B83602) triester linkage. A typical coupling time for standard DNA bases is around 30 seconds[4].

-

-

Step 3: Capping

-

To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to n-1 shortmers), a capping step is performed.

-

Capping solutions A and B are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyls.

-

-

Step 4: Oxidation

-

The unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.

-

The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

-

These four steps are repeated for each nucleotide in the desired sequence.

Post-Synthesis Cleavage and Deprotection:

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with concentrated aqueous ammonia at room temperature.

-

Deprotection of Nucleobases and Phosphate Groups: The same ammoniacal solution is used to remove the protecting groups from the nucleobases (including the isobutyryl group from dC) and the cyanoethyl groups from the phosphate backbone. This is typically carried out by heating the solution at 55°C for 8-16 hours.

-

Purification: The crude oligonucleotide is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Mandatory Visualization

Diagrams of Key Processes

References

- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Core Chemistry of IBU-dC Phosphoramidite: A Technical Guide for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phosphoramidite (B1245037) chemistry of N4-isobutyryl-2'-deoxycytidine (IBU-dC), a critical building block in the chemical synthesis of oligonucleotides. This document details the role of the isobutyryl (iBu) protecting group, presents quantitative data on synthesis and deprotection, outlines detailed experimental protocols, and visualizes relevant workflows and biological pathways.

Introduction to IBU-dC Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the cornerstone of modern DNA and RNA synthesis. This method relies on the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support. To ensure the specific and controlled formation of the desired phosphodiester linkages, reactive functional groups on the nucleobases and the phosphoramidite itself are temporarily masked with protecting groups.

IBU-dC is a phosphoramidite of deoxycytidine where the exocyclic amine (N4) is protected by an isobutyryl (iBu) group. This protection is essential to prevent unwanted side reactions at the amine functionality during the coupling steps of oligonucleotide synthesis. The iBu group is favored for its stability during the synthesis cycle and its relatively straightforward removal during the final deprotection step.

Chemical Structure of this compound:

-

Synonym: 5'-O-DMT-N4-Isobutyryl-2'-Deoxycytidine-3'-CE Phosphoramidite[1]

-

Molecular Formula: C43H54N5O8P[1]

-

CAS Number: 110522-84-4[1]

The Oligonucleotide Synthesis Cycle with IBU-dC

The incorporation of IBU-dC into a growing oligonucleotide chain follows the standard phosphoramidite synthesis cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation.

Data Presentation: Coupling Efficiency

| Oligonucleotide Length (bases) | Average Coupling Efficiency: 99.5% (Theoretical Yield) | Average Coupling Efficiency: 98.5% (Theoretical Yield) |

| 20 | ~90.5% | ~74.0% |

| 50 | ~77.9% | ~52.3% |

| 100 | ~60.6% | ~27.3% |

Table 1: Theoretical yield of full-length oligonucleotide based on average coupling efficiency.

Factors influencing coupling efficiency include the purity of the this compound and other reagents, the choice and concentration of the activator (e.g., 4,5-dicyanoimidazole), and the coupling time.

Deprotection of IBU-dC Containing Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the isobutyryl groups on the cytosine bases, must be removed. The choice of deprotection strategy is crucial and depends on the presence of other sensitive modifications in the oligonucleotide sequence.

Standard Deprotection

The classic method for removing the iBu protecting group involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

| Reagent | Temperature | Time |

| Concentrated Ammonium Hydroxide | Room Temperature | 36 hours |

| Concentrated Ammonium Hydroxide | 55°C | 16 hours |

| Concentrated Ammonium Hydroxide | 65°C | 8 hours |

Table 2: Standard deprotection conditions for iBu-dG containing oligonucleotides (similar conditions apply to IBU-dC).[2][3]

Fast Deprotection (UltraFAST)

For rapid deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is often employed. This method significantly reduces the deprotection time.

| Reagent | Temperature | Time |

| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | Room Temperature | 120 minutes |

| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 37°C | 30 minutes |

| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 55°C | 10 minutes |

| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 65°C | 5 minutes |

Table 3: UltraFAST deprotection conditions for oligonucleotides containing iBu-dC.[2][3][4]

Mild Deprotection (UltraMILD)

For oligonucleotides containing sensitive modifications that cannot withstand the harsh conditions of standard or fast deprotection, milder reagents are necessary. While the iBu group is generally considered more labile than the benzoyl (Bz) group, for extremely sensitive molecules, alternative protecting group strategies (e.g., acetyl-dC) are often preferred. However, if IBU-dC is used with sensitive dyes, alternative deprotection methods can be employed.

| Reagent | Temperature | Time |

| t-Butylamine/Methanol/Water (1:1:2 v/v/v) | 55°C | Overnight |

| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours |

Table 4: Milder deprotection conditions compatible with some sensitive modifications.[2][5]

Experimental Protocols

Protocol for Solid-Phase Oligonucleotide Synthesis using this compound

This protocol outlines the general steps for a single coupling cycle on an automated DNA synthesizer.

-

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The this compound (typically a 0.1 M solution in anhydrous acetonitrile) is activated with an activator (e.g., 0.45 M 4,5-dicyanoimidazole (B129182) in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for a predetermined time (e.g., 30-60 seconds).

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically achieved using a two-part capping reagent (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.

-

Wash: The column is washed with acetonitrile (B52724) between each step to remove excess reagents and byproducts.

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol for Cleavage and Deprotection (UltraFAST Method)

-

Cleavage from Support: The solid support is treated with AMA reagent at room temperature for 5-10 minutes to cleave the oligonucleotide. The solution containing the oligonucleotide is collected.[2][4]

-

Deprotection: The collected solution is heated at 65°C for 5-10 minutes to remove the iBu and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[2][4]

-

Evaporation: The deprotection solution is evaporated to dryness.

-

Reconstitution: The oligonucleotide pellet is reconstituted in an appropriate buffer for subsequent purification and analysis.

Applications and Relevant Pathways

Oligonucleotides synthesized with IBU-dC are utilized in a wide range of research and therapeutic applications, including antisense technology and aptamer development.

Antisense Oligonucleotides and Signaling Pathways

Antisense oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acids that can bind to a specific mRNA sequence, leading to the downregulation of the corresponding protein. ASOs are designed to target key proteins in various disease-related signaling pathways.

SELEX Workflow for Aptamer Development

Aptamers are structured oligonucleotides that can bind to a specific target molecule with high affinity and specificity. They are selected from a large random library of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Conclusion

This compound is a robust and widely used building block for the synthesis of DNA oligonucleotides. The isobutyryl protecting group provides the necessary stability during the synthesis cycle while allowing for efficient removal under a variety of deprotection conditions, from standard protocols to rapid "UltraFAST" methods. Understanding the chemistry of IBU-dC and the nuances of its deprotection is essential for researchers and developers working to produce high-quality, functional oligonucleotides for a diverse range of applications in research, diagnostics, and therapeutics.

References

Isobutyryl as a Protecting Group for Deoxycytidine in Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the isobutyryl (iBu) group for the protection of the exocyclic amine of deoxycytidine (dC) in automated solid-phase oligonucleotide synthesis. This document outlines the rationale for its use, presents comparative quantitative data on deprotection kinetics, and offers detailed experimental protocols for key stages of the synthesis process.

Introduction: The Role of Protecting Groups in Oligonucleotide Synthesis

Chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity of this process and prevent unwanted side reactions, reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety must be temporarily masked with protecting groups.

The choice of a protecting group for the exocyclic amines of deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC) is critical. An ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. The isobutyryl group has been widely adopted for the protection of dC, offering a balance of stability and lability.

The Isobutyryl Group for Deoxycytidine Protection

The N4-isobutyryl-2'-deoxycytidine derivative is a standard building block in phosphoramidite-based solid-phase oligonucleotide synthesis. The isobutyryl group is favored for its moderate lability, which is comparable to the benzoyl (Bz) group often used for dA and dC, and the isobutyryl group used for dG.[1][2] This compatibility allows for a standardized deprotection protocol for oligonucleotides containing all four standard bases.

The structure of N4-isobutyryl-2'-deoxycytidine is shown below:

Caption: Structure of N4-isobutyryl-2'-deoxycytidine.

Quantitative Data: Deprotection Kinetics

The efficiency of the final deprotection step is a critical parameter in oligonucleotide synthesis. The rate of removal of the N-acyl protecting groups can influence the overall yield and purity of the final product. The following tables summarize the deprotection times for common protecting groups under various conditions.

Table 1: Deprotection Times for N-Acyl Protecting Groups on Deoxyguanosine (dG) with AMA *

| Protecting Group on dG | Temperature | Time for Complete Deprotection |

| Isobutyryl (iBu) | Room Temperature | 120 minutes |

| Acetyl (Ac) | 37 °C | 30 minutes |

| Acetyl (Ac) | 55 °C | 10 minutes |

| Acetyl (Ac) | 65 °C | 5 minutes |

*AMA is a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine.[3][4] Data for dG is often presented as it is typically the slowest to be deprotected.[5]

Table 2: Cleavage and Deprotection Times with Ammonium Hydroxide

| Protecting Group Combination | Reagent | Temperature | Time |

| Standard (Bz-dA, iBu-dG, Bz-dC) | 30% NH4OH | 55 °C | 17 hours |

| Mild (Pac-dA, iPr-Pac-dG, Ac-dC) | 30% NH4OH | Room Temperature | 2 hours |

*Data compiled from Glen Research "Deprotection" guide.[3]

Table 3: Cleavage Times from Solid Support

| Support Type | Reagent | Temperature | Time |

| DNA Support | AMA | Room Temperature | 10 minutes |

| DNA Support | NH4OH/EtOH (3:1) | Room Temperature | 1 hour |

*Data compiled from Glen Research "Deprotection" guide.[3]

Experimental Protocols

Synthesis of N4-Isobutyryl-2'-deoxycytidine

This protocol describes the protection of the exocyclic amine of 2'-deoxycytidine (B1670253) using a transient silylation method.

Materials:

-

2'-Deoxycytidine

-

Dry Pyridine

-

Trimethylchlorosilane (TMSCl)

-

Isobutyryl chloride

-

Water

-

29% Ammonium Hydroxide

-

Diethyl ether

Procedure:

-

Dry 2'-deoxycytidine by co-evaporation with dry pyridine.

-

Dissolve the dried 2'-deoxycytidine in dry pyridine.

-

Add trimethylchlorosilane dropwise to the solution and stir for 20 minutes at room temperature. This step protects the hydroxyl groups.

-

Add isobutyryl chloride and continue stirring for 2 hours at room temperature.

-

Cool the reaction mixture to 0 °C and add water to hydrolyze the silyl (B83357) ethers.

-

After 5 minutes, add 29% ammonium hydroxide.

-

Evaporate the solution to near dryness.

-

Dissolve the residue in water and wash with diethyl ether.

-

Concentrate the aqueous phase to precipitate N4-isobutyryl-2'-deoxycytidine as a white solid.

Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram and protocol outline the standard phosphoramidite (B1245037) cycle for the automated synthesis of oligonucleotides on a solid support.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Protocol:

-

Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The next phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated by a weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

This protocol describes the final step of releasing the oligonucleotide from the solid support and removing all protecting groups.

Materials:

-

Controlled-pore glass (CPG) solid support with synthesized oligonucleotide

-

Concentrated ammonium hydroxide (28-30%) or AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)[3]

-

Sterile, nuclease-free water

-

Appropriate vials for collection and heating

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add the deprotection solution (concentrated ammonium hydroxide or AMA) to the vial, ensuring the support is fully submerged.

-